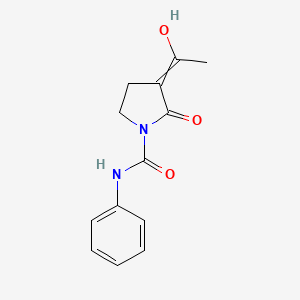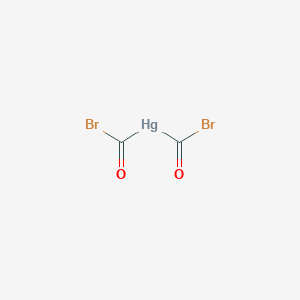
Bis(bromocarbonyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(bromocarbonyl)mercury: is an organomercury compound characterized by the presence of two bromocarbonyl groups attached to a central mercury atom. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(bromocarbonyl)mercury typically involves the reaction of mercury(II) salts with bromocarbonyl compounds. One common method is the direct reaction of mercury(II) chloride with bromocarbonyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Bis(bromocarbonyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state mercury compounds.
Substitution: The bromocarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction can produce elemental mercury. Substitution reactions result in the formation of various organomercury derivatives .
Scientific Research Applications
Chemistry: Bis(bromocarbonyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as an intermediate in the synthesis of complex organomercury compounds .
Biology and Medicine: In biological research, this compound is utilized to study the effects of mercury compounds on biological systems. It is also investigated for its potential use in medicinal chemistry, including the development of mercury-based drugs .
Industry: The compound finds applications in the industrial sector, especially in the production of specialty chemicals and materials. It is used in processes that require precise control over chemical reactions involving mercury .
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of bis(bromocarbonyl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. The compound binds to these groups, disrupting their normal function and leading to cellular toxicity. This interaction is a key factor in the compound’s biological effects .
Comparison with Similar Compounds
Dimethylmercury: Known for its high toxicity and use in organic synthesis.
Diethylmercury: Similar to dimethylmercury but with different alkyl groups.
Phenylmercury Compounds: Used as antiseptics and preservatives.
Uniqueness: Bis(bromocarbonyl)mercury is unique due to its specific bromocarbonyl functional groups, which confer distinct chemical reactivity and applications compared to other organomercury compounds. Its ability to undergo various chemical transformations makes it a valuable reagent in both research and industrial settings .
Properties
CAS No. |
62994-23-4 |
|---|---|
Molecular Formula |
C2Br2HgO2 |
Molecular Weight |
416.42 g/mol |
IUPAC Name |
dicarbonobromidoylmercury |
InChI |
InChI=1S/2CBrO.Hg/c2*2-1-3; |
InChI Key |
SSLUGRWXBMBWFL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(Br)[Hg]C(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


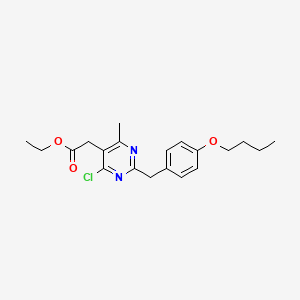
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
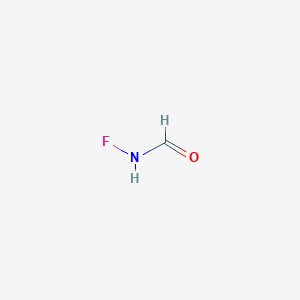
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
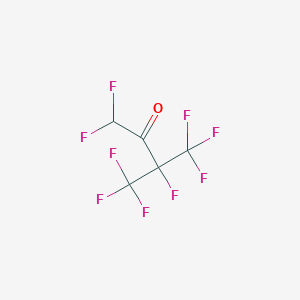
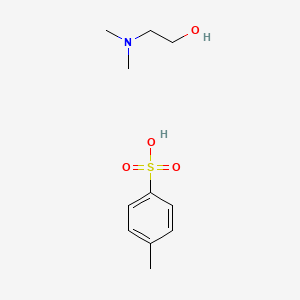
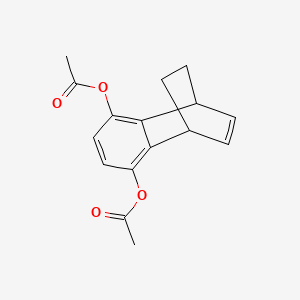
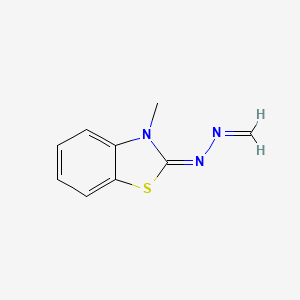
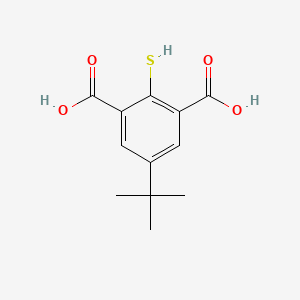
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
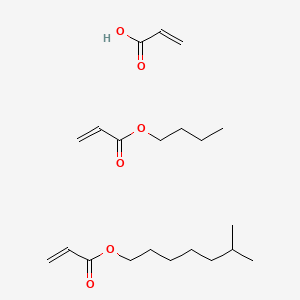
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)

